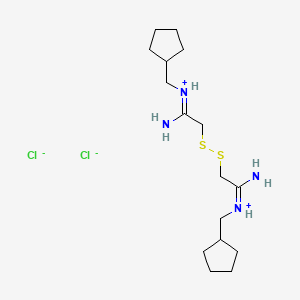
(3-Chloro-2-hydroxypropyl)triethylammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloro-2-hydroxypropyl)triethylammonium chloride is a quaternary ammonium compound with the chemical formula C9H20ClNO. This compound is known for its cationic properties and is widely used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-hydroxypropyl)triethylammonium chloride typically involves the reaction of triethylamine with epichlorohydrin. The reaction is carried out in the presence of a solvent such as water or an alcohol, and the temperature is maintained between 40-45°C. The reaction proceeds as follows:
- Triethylamine is added to a solution of epichlorohydrin.
- The mixture is stirred and heated to 40-45°C.
- The reaction is allowed to proceed for 2-3 hours.
- The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature, pH, and reactant concentrations. The final product is typically obtained as a crystalline solid or a concentrated aqueous solution.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Chloro-2-hydroxypropyl)triethylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide, amines, or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in aqueous or alcoholic solutions at room temperature.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used. The reactions are conducted under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed. The reactions are performed in anhydrous solvents.
Major Products
Substitution Reactions: Products include (2-Hydroxypropyl)triethylammonium chloride, (3-Amino-2-hydroxypropyl)triethylammonium chloride, and (3-Mercapto-2-hydroxypropyl)triethylammonium chloride.
Oxidation Reactions: Products include (3-Chloro-2-oxopropyl)triethylammonium chloride.
Reduction Reactions: Products include this compound.
Applications De Recherche Scientifique
(3-Chloro-2-hydroxypropyl)triethylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a cationic surfactant and phase transfer catalyst in organic synthesis.
Biology: Employed in the modification of biomolecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of cationic polymers, textile treatments, and water treatment chemicals.
Mécanisme D'action
The mechanism of action of (3-Chloro-2-hydroxypropyl)triethylammonium chloride involves its interaction with negatively charged surfaces and molecules. The cationic nature of the compound allows it to bind to anionic sites on cell membranes, proteins, and other biomolecules. This binding can disrupt cellular processes, leading to antimicrobial effects. Additionally, the compound can facilitate the transfer of reactants between different phases in chemical reactions, enhancing reaction rates and yields.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Chloro-2-hydroxypropyl)trimethylammonium chloride
- (3-Chloro-2-hydroxypropyl)tripropylammonium chloride
- (3-Chloro-2-hydroxypropyl)tributylammonium chloride
Uniqueness
(3-Chloro-2-hydroxypropyl)triethylammonium chloride is unique due to its specific alkyl chain length and the presence of both a chlorine atom and a hydroxyl group. This combination of functional groups imparts distinct chemical reactivity and physical properties, making it suitable for a variety of applications that other similar compounds may not be able to fulfill.
Propriétés
Numéro CAS |
35649-00-4 |
|---|---|
Formule moléculaire |
C9H21Cl2NO |
Poids moléculaire |
230.17 g/mol |
Nom IUPAC |
(3-chloro-2-hydroxypropyl)-triethylazanium;chloride |
InChI |
InChI=1S/C9H21ClNO.ClH/c1-4-11(5-2,6-3)8-9(12)7-10;/h9,12H,4-8H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
HPLFXTUAVXJDPJ-UHFFFAOYSA-M |
SMILES canonique |
CC[N+](CC)(CC)CC(CCl)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


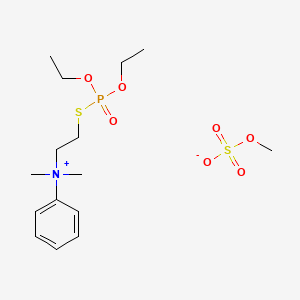

![(3R,4R)-11-methyl-4,15,16,17-tetrahydro-3H-cyclopenta[a]phenanthrene-3,4-diol](/img/structure/B13737103.png)
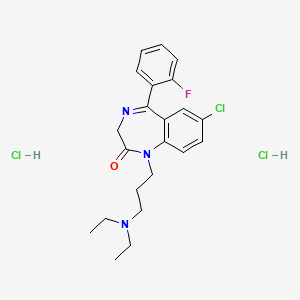

![13-(iodomethyl)-10-methyl-17-pentan-2-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B13737120.png)
![4-(4-(Dimethylamino)phenyl)-3-methyl-1-phenylindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(1H)-one](/img/structure/B13737129.png)
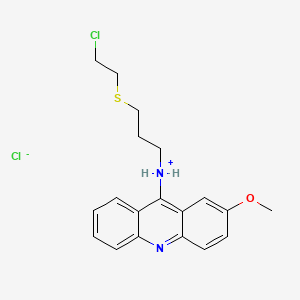
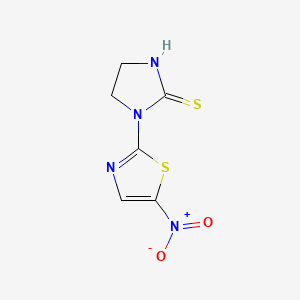
![4-Chloro-5,7-dihydro-2-methylfuro[3,4-D]pyrimidine](/img/structure/B13737136.png)

![disodium;2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate;hydrate](/img/structure/B13737152.png)
![1-Methyl-2-[(1-oxoallyl)oxy]ethyl acetoacetate](/img/structure/B13737160.png)
